molecular formula C8H7F2NO2 B2590455 5-(Difluoromethoxy)-6-methylpyridine-2-carbaldehyde CAS No. 2470435-31-3

5-(Difluoromethoxy)-6-methylpyridine-2-carbaldehyde

Cat. No.: B2590455
CAS No.: 2470435-31-3
M. Wt: 187.146
InChI Key: WUKYXIKJWUGNRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Difluoromethoxy)-6-methylpyridine-2-carbaldehyde is an organic compound that features a pyridine ring substituted with a difluoromethoxy group at the 5-position, a methyl group at the 6-position, and an aldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the metal-mediated stepwise difluoromethylation, which involves the use of difluoromethylation reagents and catalysts to introduce the difluoromethoxy group onto the pyridine ring . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to elevated temperatures, depending on the specific reagents and catalysts used.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-(Difluoromethoxy)-6-methylpyridine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: 5-(Difluoromethoxy)-6-methylpyridine-2-carboxylic acid.

    Reduction: 5-(Difluoromethoxy)-6-methylpyridine-2-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Difluoromethoxy)-6-methylpyridine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Difluoromethoxy)-6-methylpyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The difluoromethoxy group can influence the compound’s binding affinity and selectivity by altering its electronic and steric properties. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

    5-(Trifluoromethoxy)-6-methylpyridine-2-carbaldehyde: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

    5-(Methoxy)-6-methylpyridine-2-carbaldehyde: Similar structure but with a methoxy group instead of a difluoromethoxy group.

Uniqueness: 5-(Difluoromethoxy)-6-methylpyridine-2-carbaldehyde is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties compared to its analogs. This can result in different reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(difluoromethoxy)-6-methylpyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-5-7(13-8(9)10)3-2-6(4-12)11-5/h2-4,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKYXIKJWUGNRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C=O)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.